molecular formula C17H33NO2 B8080340 N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide

Cat. No.: B8080340
M. Wt: 283.4 g/mol
InChI Key: FWCZOAGJOHFBLV-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide is a tertiary amide characterized by a cyclohexyl group, a 6-hydroxyhexyl chain, and a pivalamide (2,2-dimethylpropanamide) moiety. Its structure combines hydrophobic (cyclohexyl) and hydrophilic (6-hydroxyhexyl) elements, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The hydroxyhexyl chain enhances solubility in polar solvents, while the bulky pivalamide group contributes to steric stabilization and metabolic resistance .

Properties

IUPAC Name

N-cyclohexyl-N-(6-hydroxyhexyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO2/c1-17(2,3)16(20)18(13-9-4-5-10-14-19)15-11-7-6-8-12-15/h15,19H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCZOAGJOHFBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CCCCCCO)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide typically involves the reaction of cyclohexylamine with 6-bromohexanol to form N-cyclohexyl-N-(6-hydroxyhexyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pivalamide Derivatives

Key Compounds:

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide ():

  • Contains a pyridine ring substituted with methoxy and trimethylsilyl groups.
  • Unlike the target compound, the pyridine ring introduces aromaticity and electronic effects, influencing reactivity in catalysis or drug design.
  • Applications : Used in cross-coupling reactions due to its electron-deficient pyridine core .

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide ():

  • Features an iodine substituent, enabling participation in halogen-bonding interactions.
  • Comparison : The iodine atom increases molecular weight (MW: ~350 g/mol) and alters solubility compared to the hydroxyhexyl chain in the target compound .

N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide (): Includes a chloro group and a hydroxyimino functional group.

Data Table 1: Pivalamide Derivatives Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide C₁₇H₃₁NO₃ 297.44 Cyclohexyl, hydroxyhexyl, pivalamide Drug delivery, surfactants
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide C₁₄H₂₃N₂O₂Si 297.43 Pyridine, trimethylsilyl, methoxy Catalysis, organometallics
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide C₁₁H₁₅IN₂O₂ 350.16 Pyridine, iodine, methoxy Radiolabeling, imaging

Cyclohexyl-Containing Amides

N-Cyclohexyl-2-oxo-2-phenylacetamide ():

  • Features a phenylglyoxamide backbone instead of pivalamide.
  • Structural Impact : The phenyl group enhances π-π stacking in crystal lattices, whereas the target compound’s hydroxyhexyl chain promotes hydrogen bonding with solvents .

N-Cyclohexyl-N-methyl-4-(1,2-dihydro-2-oxo-6-quinolyloxy)butyramide (): Contains a quinoline-derived heterocycle and a butyramide group. Comparison: The quinoline moiety introduces fluorescence properties, unlike the target compound’s purely aliphatic structure .

Data Table 2: Cyclohexyl Amides Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₇H₃₁NO₃ 297.44 Cyclohexyl, hydroxyhexyl, pivalamide Drug delivery, surfactants
N-Cyclohexyl-2-oxo-2-phenylacetamide C₁₄H₁₇NO₂ 231.29 Cyclohexyl, phenylglyoxamide Crystallography studies
N-Cyclohexyl-N-methyl-4-(quinolyloxy)butyramide C₂₀H₂₅N₂O₃ 341.43 Quinoline, butyramide Fluorescent probes

Hydroxyalkyl-Substituted Amides

Enfortumab vedotin (): A monoclonal antibody-drug conjugate (ADC) containing a hydroxyhexyl linker. Relevance: The hydroxyhexyl group in the target compound mirrors the linker’s role in improving solubility and conjugation efficiency in ADCs .

Methyl esters of 6-aminohexanoic acid linkers (): Used in peptide synthesis; the hydroxyhexyl chain in the target compound could similarly enhance coupling reagent performance. Research Insight: Coupling reagents like TCTU and N-cyclohexyl carbodiimide () show that bulky substituents (e.g., cyclohexyl) improve reaction yields by reducing steric hindrance .

Biological Activity

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide (CAS No. 1428247-52-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables summarizing key aspects of its pharmacological profile.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C15_{15}H29_{29}N2_{2}O
  • Molecular Weight : 253.41 g/mol
  • CAS Number : 1428247-52-2

The compound consists of a cyclohexyl group linked to a pivalamide moiety through a hydroxylated hexyl chain, which contributes to its unique pharmacological properties.

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Cell Proliferation Inhibition : Some studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, showing significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that treatment with the compound reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies :
    • A study involving human breast cancer cell lines (MCF-7) found that this compound induced apoptosis in a dose-dependent manner, characterized by increased levels of cleaved caspase-3 and PARP.

Data Summary Table

Biological ActivityMethodologyResult Summary
Antioxidant ActivityDPPH/ABTS AssaysSignificant radical scavenging compared to controls
Anti-inflammatory EffectsCytokine ELISAReduced TNF-alpha and IL-6 expression
Cancer Cell Proliferation InhibitionMCF-7 Cell Line StudiesInduced apoptosis; increased cleaved caspases

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